SARS-CoV-2 Mpro-IN-2

Description

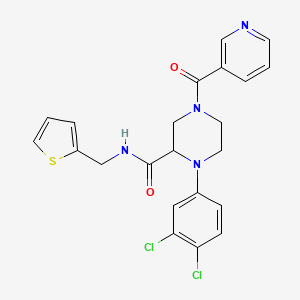

Structure

3D Structure

Properties

Molecular Formula |

C22H20Cl2N4O2S |

|---|---|

Molecular Weight |

475.4 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C22H20Cl2N4O2S/c23-18-6-5-16(11-19(18)24)28-9-8-27(22(30)15-3-1-7-25-12-15)14-20(28)21(29)26-13-17-4-2-10-31-17/h1-7,10-12,20H,8-9,13-14H2,(H,26,29) |

InChI Key |

XEFYJHCPILXFKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1C(=O)C2=CN=CC=C2)C(=O)NCC3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Molecular Mechanism of Sars Cov 2 Mpro in 2 Inhibition

Enzymatic Inhibition Kinetics of SARS-CoV-2 Mpro-IN-2

The inhibitory potential of a compound is quantitatively described by its enzymatic inhibition kinetics. This involves determining key parameters that elucidate the potency and mechanism of inhibition.

Determination of Inhibition Constants (e.g., IC50, Ki)

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. For SARS-CoV-2 Mpro inhibitors, IC50 values are determined through various assays, often employing fluorogenic substrates. For instance, some maleimide (B117702) analogs have shown IC50 values in the low micromolar range, with the most potent exhibiting an IC50 of 8.52 ± 0.44 µM. tandfonline.com In comparison, the well-known inhibitor Nirmatrelvir (B3392351) has an IC50 of 0.84 ± 0.37 µM in the same assay. tandfonline.com Other classes of compounds, such as polyphenolic natural products, have also been investigated, with some showing significant inhibitory activity. For example, EGCG has demonstrated an IC50 value of 0.228 µM against Mpro. mdpi.com The inhibition constant (Ki) provides a more direct measure of the inhibitor's binding affinity. For the reversible covalent inhibitor GC-376, a Ki value has been determined, highlighting its strong interaction with the enzyme. biorxiv.orgresearchgate.net

Table 1: IC50 Values of Various SARS-CoV-2 Mpro Inhibitors

| Compound/Analog | IC50 (µM) |

|---|---|

| Maleimide Analog (6e) | 8.52 ± 0.44 |

| Nirmatrelvir | 0.84 ± 0.37 |

| EGCG | 0.228 |

| Robinetin | 0.96 |

| Myricetin | 0.649 |

| α-Mangostin | 25.12 |

| Carmofur | 2.8 ± 0.2 |

| Dipyridamole | 0.60 ± 0.01 |

| Candesartan Cilexetil | 2.8 ± 0.3 |

| Hydroxychloroquine | 2.9 ± 0.3 |

| Chloroquine | 3.9 ± 0.2 |

This table is interactive. You can sort the columns by clicking on the headers.

Characterization of Inhibition Type (e.g., competitive, mixed-type)

The mode of inhibition reveals how an inhibitor interacts with the enzyme and its substrate. Lineweaver-Burk plot analysis is a common method to determine the inhibition type. For a maleimide-based inhibitor, kinetic studies indicated a mixed type of inhibition. tandfonline.com This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Many Mpro inhibitors, particularly those that are peptidomimetic, act as competitive inhibitors, binding to the active site and preventing substrate access. mdpi.com

Pre-Steady-State Kinetic Analysis of Mpro-IN-2 Binding and Catalysis

Pre-steady-state kinetics provide a detailed view of the individual steps in the enzyme-inhibitor interaction, including initial binding and subsequent conformational changes. researchgate.netnih.gov This powerful technique has been used to analyze the interaction of Mpro with potent inhibitors like PF-00835231. researchgate.netnih.govnih.gov These studies have revealed a multi-step binding mechanism, often involving an initial reversible binding followed by the formation of a covalent bond. researchgate.netnih.govnih.gov This detailed kinetic analysis is crucial for understanding the complete mechanism of action and for designing more effective inhibitors. researchgate.netnih.govnih.gov

Interaction with the Mpro Catalytic Dyad

The catalytic activity of SARS-CoV-2 Mpro is dependent on a catalytic dyad of two key amino acid residues, Cysteine-145 (Cys145) and Histidine-41 (His41). mdpi.comnih.gov

Role of Cys145 and His41 in Mpro Catalysis

SARS-CoV-2 Mpro is a cysteine protease. mdpi.com The catalytic mechanism is initiated by the His41 residue, which acts as a general base to deprotonate the thiol group of Cys145. mdpi.comresearchgate.net This creates a highly reactive thiolate anion. The now-activated Cys145 then performs a nucleophilic attack on the carbonyl carbon of the peptide bond in the viral polyprotein substrate. mdpi.com This leads to the cleavage of the polyprotein, a process essential for viral replication.

Formation of Covalent Adducts (if applicable)

A significant number of Mpro inhibitors are covalent inhibitors, meaning they form a stable covalent bond with the enzyme. mdpi.com These inhibitors typically possess an electrophilic "warhead" that is susceptible to attack by the nucleophilic Cys145. mdpi.com For example, aldehyde-based inhibitors react with the Cys145 thiol group to form a hemithioacetal adduct. mdpi.comunimi.it Similarly, nitrile-containing inhibitors can form a reversible covalent thioimidate adduct with Cys145. unimi.it X-ray crystallography has confirmed the formation of these covalent adducts for numerous inhibitors, providing a clear picture of how they inactivate the enzyme. mdpi.comunimi.itnih.gov The formation of this covalent bond effectively and often irreversibly blocks the active site, preventing the enzyme from processing its natural substrates. mdpi.com

Structural Basis of Sars Cov 2 Mpro in 2 Interaction

High-Resolution Structural Determination Methods

The three-dimensional structures of viral proteins and their complexes with inhibitors are paramount for understanding the mechanisms of inhibition and for the rational design of new antiviral drugs. Methodologies like X-ray crystallography and cryo-electron microscopy (Cryo-EM) have been pivotal in the study of SARS-CoV-2 Mpro.

X-ray Crystallography of Mpro Inhibitor Complexes

X-ray crystallography is a powerful technique that has been extensively used to determine the high-resolution atomic structures of the SARS-CoV-2 main protease in both its apo (unbound) form and in complex with various inhibitors. dgk-home.deresearchgate.net This method involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map, which allows for the precise mapping of atomic positions.

This technique has revealed how numerous covalent and non-covalent inhibitors bind to the Mpro active site. nih.govasm.org It provides detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitor binding and efficacy. nih.gov The structural data obtained from these studies are often deposited in the Protein Data Bank (PDB) and serve as a foundational resource for computational drug design and optimization efforts.

Detailed Analysis of Binding Pockets and Subsites

The active site of the SARS-CoV-2 Mpro is a well-defined cleft located at the interface of Domain I and Domain II of the protease. nih.govresearchgate.net This site is characterized by a catalytic dyad (Cys145 and His41) and a series of subsites (or pockets) that accommodate the amino acid residues of the natural polypeptide substrate. nih.gov The specificity of the protease is determined by the shape, size, and chemical nature of these subsites. Inhibitors are designed to occupy these pockets and block substrate access.

S1, S2, S3, S4 Subsites

The substrate-binding site is traditionally divided into several subsites. The "S" subsites (S1, S2, etc.) accommodate the amino acid residues of the substrate N-terminal to the cleavage site (the P1, P2 residues, etc.).

S1 Subsite : This is a deep pocket that plays a crucial role in substrate recognition. bris.ac.uk It is known to have a strong preference for a glutamine residue at the P1 position of the substrate. Key residues forming this pocket include Phe140, His163, and Glu166. researchgate.net

S2 Subsite : This is a large and hydrophobic pocket that typically accommodates bulky hydrophobic residues like leucine (B10760876) at the P2 position. nih.govfrontiersin.org It is defined by residues such as His41, Met49, and Tyr54. researchgate.net

S3 Subsite : This site is more solvent-exposed and shows less defined specificity compared to the S1 and S2 pockets. researchgate.netacs.org

S4 Subsite : This pocket is also located on the surface and interacts with the P4 residue of the substrate. acs.org It is formed by residues including Met165, Leu167, and Gln189. researchgate.netresearchgate.net

Table 1: Key Amino Acid Residues of SARS-CoV-2 Mpro Subsites

| Subsite | Key Interacting Residues |

|---|---|

| S1 | Phe140, Leu141, Asn142, His163, Glu166, His172 |

| S2 | His41, Met49, Tyr54, Met165, Asp187 |

| S4 | Met165, Leu167, Pro168, Gln189, Ala191, Gln192 |

This table is based on published analyses of various Mpro-inhibitor complexes. nih.govresearchgate.netresearchgate.net

P1', P2', P3' Subsites

The subsites accommodating the residues on the C-terminal side of the scissile bond are referred to as the prime-side subsites (S1', S2', etc., which bind P1', P2' residues).

S1' Subsite : This small subsite is adjacent to the catalytic Cys145 and typically accommodates small residues like serine, alanine (B10760859), or glycine (B1666218) at the P1' position. nih.gov It is formed by residues including Thr25 and Leu27. nih.gov

S2' and S3' Subsites : The binding interactions in the S2' and S3' pockets are generally less specific and well-defined than those in the non-prime subsites. The peptidic chain of inhibitors often makes fewer specific contacts in this region.

Characterization of Mpro-IN-2 Occupancy within Subsites

As stated previously, no public data exists for a compound named "SARS-CoV-2 Mpro-IN-2." Therefore, a characterization of its occupancy within the Mpro subsites cannot be provided.

For known inhibitors, crystallographic studies provide precise information on how each moiety of the inhibitor molecule fits into the respective subsites. nih.gov For example, studies on the inhibitor PF-07321332 show its various chemical groups occupying the S1, S2, and S4 pockets, forming a covalent bond with Cys145 in the active site. asm.orgnih.gov This detailed structural understanding is vital for explaining the inhibitor's potency and for guiding the design of new compounds with improved binding affinity and specificity.

Molecular Interactions Governing Mpro-IN-2 Binding

The affinity and specificity of SARS-CoV-2 Mpro-IN-2 for its target are dictated by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions position the inhibitor in such a way that it physically obstructs the active site, preventing the binding and cleavage of the viral polyprotein.

A key feature of the interaction between SARS-CoV-2 Mpro-IN-2 and the main protease is the formation of specific hydrogen bonds. The crystal structure of the complex reveals that the nicotinic acid moiety of the inhibitor fits perfectly into the S1 subsite of the protease's active site. This positioning allows for a crucial hydrogen bond to be formed between the inhibitor and the imidazole (B134444) nitrogen-hydrogen group of the Histidine 163 (His163) residue. This interaction is a significant contributor to the binding affinity of the inhibitor.

| Interacting Atoms in Mpro-IN-2 | Interacting Residue in Mpro | Type of Interaction |

| Nicotinic acid moiety | His163 | Hydrogen Bond |

The stability of the SARS-CoV-2 Mpro-IN-2 in the active site is further enhanced by extensive hydrophobic and van der Waals interactions. Structural studies have shown that the inhibitor occupies multiple subsites within the active site, including the S1, S2, and S4 pockets. The dichlorophenyl group of the inhibitor is accommodated within the S2 pocket, while the (thiophen-2-ylmethyl)carbamoyl group settles into the S4 pocket.

| Moiety of Mpro-IN-2 | Interacting Sub-pocket/Residue in Mpro | Type of Interaction |

| Dichlorophenyl group | S2 pocket | Hydrophobic Interaction |

| (Thiophen-2-ylmethyl)carbamoyl group | S4 pocket | Hydrophobic Interaction |

| Thiophene and dichlorophenyl groups | His41 imidazole ring | Stacking (van der Waals) |

Analysis of the co-crystal structure of SARS-CoV-2 Mpro-IN-2 and the main protease (PDB ID: 8ACL) indicates that the binding is largely characterized by direct interactions between the inhibitor and the protein. While water molecules are often crucial in mediating protein-ligand interactions, in the case of GC-14, the binding appears to be dominated by the direct hydrogen bonds and hydrophobic contacts described above. The potent and specific nature of these direct interactions likely displaces water molecules from the active site upon inhibitor binding.

Conformational Changes Upon Mpro-IN-2 Binding

The binding of an inhibitor to an enzyme's active site can induce conformational changes in both the ligand and the protein. These changes are often crucial for the inhibitory mechanism.

The binding of SARS-CoV-2 Mpro-IN-2 into the active site cleft between Domains I and II of the protease induces localized conformational adjustments to accommodate the inhibitor. The flexibility of the active site allows it to adapt to the shape and chemical properties of the inhibitor, optimizing the non-covalent interactions. While major global conformational changes are not reported, the precise positioning of the side chains of residues lining the S1, S2, and S4 pockets is adjusted to maximize contact with the inhibitor.

The catalytic activity of SARS-CoV-2 Mpro is dependent on its dimerization, as the N-terminus of each protomer interacts with Domain II of the other, which helps to form the S1 pocket of the substrate-binding site. Native mass spectrometric analysis has suggested that the binding of certain inhibitors can promote the dimerization of Mpro. For non-covalent inhibitors like SARS-CoV-2 Mpro-IN-2, which bind to the active site, the stabilization of the active site conformation upon binding can, in turn, stabilize the dimeric form of the enzyme. This is because the active site is optimally shaped for substrate and inhibitor binding in the dimeric state.

Computational Approaches in Sars Cov 2 Mpro in 2 Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is crucial for understanding how a ligand, such as SARS-CoV-2 Mpro-IN-2, might interact with its target protein.

Molecular docking simulations are instrumental in predicting how SARS-CoV-2 Mpro-IN-2 fits into the active site of the Mpro enzyme. rsc.org These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. For instance, studies have used tools like AutoDock Vina to estimate binding energies, with more negative values suggesting a stronger binding. rsc.org The predicted binding pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the Mpro active site. nih.gov These interactions are critical for the inhibitor's function. The active site of SARS-CoV-2 Mpro is characterized by several binding pockets, including S1, S1', S2, and S4, which accommodate different parts of the inhibitor molecule. mdpi.com

Table 1: Representative Binding Affinity Data from Molecular Docking Studies

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Nirmatrelvir (B3392351) | -8.3 | His41, Cys145, Glu166, Gln189 mdpi.com |

| Bofutrelvir | -7.9 | Not specified |

| Selinexor | -8.2 | Not specified |

| Rutin | Not specified | Thr24, His41 acs.org |

| Acarbose | Not specified | Thr24 acs.org |

Note: This table presents illustrative data from various studies on Mpro inhibitors and does not represent a direct comparative study.

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as Mpro. acs.orgunibo.it By employing docking algorithms, researchers can rapidly assess thousands or even millions of compounds. pnas.org This process can identify novel analogs of SARS-CoV-2 Mpro-IN-2 that may exhibit improved binding affinity or other desirable properties. The screening process often involves a multi-step approach, starting with less computationally intensive methods to filter large databases, followed by more rigorous docking protocols for a smaller set of promising candidates. acs.orgmdpi.com This strategy has proven effective in discovering new potential inhibitors from diverse sources, including natural products and existing drug libraries. researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. news-medical.net This allows for a more detailed assessment of the stability and dynamics of the protein-ligand complex.

Proteins are not static entities; they exist as an ensemble of different conformations. biorxiv.orgnih.gov MD simulations allow researchers to explore the conformational landscape of Mpro both in its unbound (apo) state and when bound to an inhibitor like SARS-CoV-2 Mpro-IN-2. mdpi.comacs.org This analysis can reveal how the binding of the inhibitor influences the protein's flexibility and conformational states. nih.gov For example, studies have shown that flexible loops within the Mpro active site can adopt different conformations (open, intermediate, and closed) that are influenced by ligand binding. biorxiv.orgnih.gov Understanding this conformational ensemble is critical, as different conformations may exhibit varying levels of catalytic activity and druggability. unibo.itiucr.org Some studies have also investigated the effect of temperature on the conformational states of Mpro. news-medical.net

To obtain a more quantitative estimate of binding affinity, researchers often employ free energy calculation methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.comnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation energy terms. biointerfaceresearch.com MM/PBSA and MM/GBSA are widely used to rank the binding affinities of different inhibitors and to identify the key residues contributing to the binding energy. biointerfaceresearch.commdpi.com While generally more accurate than docking scores, these methods are still approximations. pnas.org For even higher accuracy, more computationally expensive methods like Free Energy Perturbation (FEP) can be used. chemrxiv.org

Table 2: Example of Binding Free Energy Calculations for Mpro Inhibitors

| Complex | Method | ΔG_bind (kcal/mol) |

|---|---|---|

| Mpro-Arjunglucoside-I | MM-GBSA | -19.74 biointerfaceresearch.com |

| Mpro-Arjunglucoside-I | MM-PBSA | -9.13 biointerfaceresearch.com |

| Nirmatrelvir-3CLpro | MM/PBSA | -23.97 (converted from -100.664 kJ/mol) mdpi.com |

| Inhibitor 7YY-3CLpro | MM/GBSA | -14.66 mdpi.com |

| Inhibitor 7XB-3CLpro | MM/GBSA | -13.89 mdpi.com |

| Inhibitor Y6G-3CLpro | MM/GBSA | -14.27 mdpi.com |

Note: The values presented are for illustrative purposes and are derived from studies on various Mpro inhibitors. The conversion from kJ/mol to kcal/mol was performed using an approximate conversion factor of 1 kcal = 4.184 kJ.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For SARS-CoV-2 Mpro inhibitors, QSAR models are instrumental in understanding the structural nuances that govern their potency.

QSAR studies on non-covalent Mpro inhibitors have shed light on the key structural features that determine their inhibitory efficacy. These models have revealed that a combination of specific structural motifs and physicochemical properties are essential for potent Mpro inhibition. For instance, studies have highlighted the importance of aromatic rings and hydrogen bonding capacity. mdpi.com Non-covalent inhibitors often rely on π-π stacking and CH-π interactions for their binding affinity. mdpi.com

Key structural requirements for non-covalent Mpro inhibition often include:

Hydrogen Bond Donors and Acceptors: These are crucial for interacting with key residues in the Mpro active site, such as HIS41 and CYS145. nih.gov

Aromatic and Hydrophobic Moieties: These features contribute to favorable interactions within the hydrophobic pockets of the Mpro binding site. mdpi.com

Specific Ring Structures: The presence of moieties like isoquinoline (B145761) and pyridone has been identified as being favorable for Mpro inhibition. nih.govnih.gov

A systematic analysis of a large dataset of Mpro-ligand complexes has shown that non-covalent inhibitors are particularly enriched in aromatic rings and exhibit greater lipophilicity. mdpi.com There appears to be a compensatory relationship between hydrogen bonding and π-mediated interactions, where a decrease in one is often balanced by an increase in the other. mdpi.com

Table 1: Key Structural Features for Non-Covalent Mpro Inhibition

| Structural Feature | Role in Inhibition | Key Interacting Residues (Example) |

|---|---|---|

| Aromatic Rings | π-π stacking and CH-π interactions | His41, Met49, Met165 |

| Hydrogen Bond Donors/Acceptors | Formation of hydrogen bonds | Glu166, His163 |

| Hydrophobic Groups | Occupying hydrophobic pockets (S1, S2, S4) | Leu141, Met165 |

This table is illustrative and based on general findings for non-covalent Mpro inhibitors.

QSAR models serve as powerful predictive tools in the design of new analogs of existing inhibitors like SARS-CoV-2 Mpro-IN-2. Once a statistically robust QSAR model is developed, it can be used to predict the inhibitory activity of virtual compounds before they are synthesized. nih.govresearchgate.net This predictive capability significantly accelerates the drug design process by prioritizing the synthesis of compounds with the highest predicted potency.

The process typically involves:

Model Development: A QSAR model is built using a training set of compounds with known Mpro inhibitory activities. nih.gov

Virtual Library Generation: A virtual library of analogs is created by making modifications to a parent structure, such as that of Mpro-IN-2.

Activity Prediction: The QSAR model is used to predict the Mpro inhibitory activity of each analog in the virtual library. researchgate.net

Prioritization for Synthesis: Analogs with the highest predicted activity are prioritized for chemical synthesis and subsequent experimental testing. nih.gov

For example, a QSAR study on dihydrophenanthrene derivatives led to the design of new molecules with potentially higher inhibitory activity against Mpro. nih.govufmg.br The models identified structural promoters of activity which were then incorporated into a lead compound to design new, more potent analogs. nih.gov

De Novo Drug Design Methodologies

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties, without starting from a known ligand. These methods are particularly useful for exploring new chemical space and identifying novel scaffolds for Mpro inhibitors.

For non-covalent Mpro inhibitors, de novo design approaches have been employed to create molecules that fit the steric and electronic requirements of the Mpro active site. nih.govrsc.org Deep learning models, such as those based on recurrent neural networks (RNNs) and reinforcement learning, have been trained on large chemical databases to generate novel, synthetically accessible molecules with predicted high affinity for Mpro. rsc.org Some approaches have successfully identified novel series of potent non-covalent Mpro inhibitors with IC50 values in the low micromolar range. rsc.org

One study utilized a deep reinforcement learning approach to guide a generative model in creating molecules with key features of known Mpro inhibitors, such as 3D pharmacophores and privileged fragments. rsc.org This methodology led to the experimental validation of novel and potent inhibitors. rsc.org

Machine Learning Applications in Mpro-IN-2 Optimization

Machine learning (ML) encompasses a broad range of algorithms that can learn from data and make predictions. In the context of Mpro inhibitor optimization, ML is used for various tasks, including virtual screening, activity prediction, and identifying structure-activity relationships.

ML models, such as random forests and neural networks, have been trained on datasets of known Mpro inhibitors to predict the activity of new compounds. nih.govfrontiersin.org These models can learn complex, non-linear relationships between molecular features and inhibitory activity that may not be captured by traditional QSAR models. nih.gov For instance, a machine learning-based approach was used to predict the importance of individual molecular features for a series of non-covalent isoquinoline inhibitors, aiding in the understanding of their structure-activity relationship. nih.gov

In the optimization of inhibitors like Mpro-IN-2, ML can be applied to:

Prioritize compounds from large virtual libraries: ML models can rapidly screen billions of molecules to identify those with a high probability of being active against Mpro. rsc.org

Refine hit compounds: By analyzing the features that contribute to the activity of a hit compound, ML models can suggest modifications to improve its potency and other drug-like properties.

Develop predictive models for bioactivity: ML-based activity prediction models can be developed using interaction fingerprints from molecular docking studies to rank potential inhibitors more effectively than docking scores alone. acs.org

Table 2: Application of Machine Learning in Mpro Inhibitor Optimization

| ML Application | Description | Example |

|---|---|---|

| Virtual Screening | Using trained models to screen large compound databases for potential hits. | Deep Docking of 40 billion molecules to find non-covalent Mpro inhibitors. rsc.org |

| Activity Prediction | Building models to predict the inhibitory activity (e.g., IC50) of new compounds. | Using interaction fingerprints to develop activity prediction models for ranking hits. acs.org |

This table is illustrative and based on general findings for non-covalent Mpro inhibitors.

In Vitro Biological Efficacy of Sars Cov 2 Mpro in 2

Biochemical Enzyme Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on its target enzyme. For SARS-CoV-2 Mpro-IN-2, these assays have quantified its ability to block the enzymatic function of the SARS-CoV-2 main protease.

Fluorometric (e.g., FRET-based) Assays

The inhibitory potency of SARS-CoV-2 Mpro-IN-2 against the main protease has been determined using fluorescence resonance energy transfer (FRET)-based assays. acs.orgnih.gov In this method, the cleavage of a fluorogenic peptide substrate by Mpro is monitored, and a reduction in cleavage in the presence of the inhibitor indicates its potency. acs.org Through this technique, SARS-CoV-2 Mpro-IN-2 was identified as a potent inhibitor of the enzyme. mdpi.comacs.org

Research findings indicate that SARS-CoV-2 Mpro-IN-2 (GC-14) exhibits a half-maximal inhibitory concentration (IC50) of 0.40 µM. medchemexpress.comacs.orgmolnova.comnih.govdigitellinc.com This value represents the concentration of the inhibitor required to reduce the activity of the Mpro enzyme by 50%. The compound was developed through the structure-based optimization of a hit compound, MCULE-5948770040. acs.orgnih.gov Further studies have confirmed this potency, with some analyses showing IC50 values ranging from 0.21 µM to 0.40 µM. acs.org

| Parameter | Assay Type | Value | Source(s) |

|---|---|---|---|

| IC50 | FRET-based | 0.40 µM | medchemexpress.comacs.orgacs.orgnih.gov |

Luminescence-based Assays

While luminescence-based assays represent another common method for screening Mpro inhibitors, specific data detailing the evaluation of SARS-CoV-2 Mpro-IN-2 using this technique are not available in the reviewed scientific literature.

Cell-Based Antiviral Assays

Cell-based assays provide crucial information on a compound's ability to inhibit viral replication within a cellular environment, offering a more comprehensive view of its potential as an antiviral agent.

Efficacy Against SARS-CoV-2 Replication in Cell Culture

SARS-CoV-2 Mpro-IN-2 (GC-14) has demonstrated effective antiviral activity in cell culture models. nih.govmdpi.com Assays conducted in Vero E6 cells, a cell line commonly used for virology research, determined the compound's half-maximal effective concentration (EC50). acs.orgacs.orgnih.gov The EC50 value for SARS-CoV-2 Mpro-IN-2 was found to be 1.1 µM. medchemexpress.commdpi.comacs.orgacs.orgmolnova.com Other reported values are in a similar range, such as 1.0 µM and 1.3 µM. acs.orgdigitellinc.com

Importantly, the compound shows low cytotoxicity, with a half-maximal cytotoxic concentration (CC50) greater than 100 µM in Vero E6 cells. acs.orgnih.govacs.orgnih.govdigitellinc.com The high selectivity index (SI), calculated as the ratio of CC50 to EC50, underscores the compound's specific antiviral effect with minimal impact on host cell viability. Furthermore, SARS-CoV-2 Mpro-IN-2 has demonstrated excellent target selectivity for the viral Mpro over human cysteine proteases like cathepsins B, F, K, L, and caspase 3, against which it showed IC50 values greater than 50 µM. acs.orgnih.govdigitellinc.com

| Parameter | Cell Line | Value | Source(s) |

|---|---|---|---|

| EC50 | Vero E6 | 1.1 µM | medchemexpress.commdpi.comacs.orgacs.org |

| CC50 | Vero E6 | > 100 µM | acs.orgacs.orgnih.govdigitellinc.com |

Activity Against SARS-CoV-2 Variants of Concern

While many studies highlight the importance of developing inhibitors with broad activity against emerging SARS-CoV-2 variants, specific data on the efficacy of SARS-CoV-2 Mpro-IN-2 (GC-14) against specific Variants of Concern (e.g., Omicron, Delta) were not found in the reviewed literature.

Structure Activity Relationship Sar Studies of Sars Cov 2 Mpro in 2

Identification of Key Pharmacophoric Elements

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For SARS-CoV-2 Mpro inhibitors, key pharmacophoric elements have been identified through the analysis of co-crystal structures and computational modeling. researchgate.netacs.orgnih.govresearchgate.net The Mpro active site is comprised of several subsites (S1', S1, S2, S3/S4) that accommodate the corresponding moieties (P1', P1, P2, P3) of the substrate or inhibitor. acs.orgresearchgate.net

A typical pharmacophore model for a peptidomimetic Mpro inhibitor includes:

A hydrogen bond acceptor interacting with the backbone NH of His163 in the S1 subsite. acs.org

A hydrogen bond donor forming an interaction with the backbone CO of Glu166, also in the S1 subsite. nih.gov

A hydrophobic feature occupying the hydrophobic S2 pocket. nih.gov

An electrophilic "warhead" that can form a covalent or reversible covalent bond with the catalytic Cys145 residue in the S1' subsite. acs.orgacs.org

These features are crucial for the inhibitor's ability to bind to the active site and block the enzymatic activity of Mpro. The spatial arrangement and distances between these features are critical for optimal binding and inhibitory potency. researchgate.net

Rational Design and Synthesis of Mpro-IN-2 Analogs

Based on the identified pharmacophoric elements, the rational design of analogs of lead compounds like Mpro-IN-2 involves systematic modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.orgnih.gov

The binding pocket of Mpro can be divided into distinct subsites, each with specific chemical preferences. acs.orgresearchgate.net SAR studies have extensively explored modifications at each of these positions to enhance inhibitor binding.

P1 Position: The S1 subsite has a strong preference for a glutamine (Gln) residue. mdpi.com Therefore, many potent inhibitors incorporate a γ-lactam moiety or other Gln mimetics at the P1 position to form crucial hydrogen bonds with His163 and Glu166. acs.orgtandfonline.com Modifications at this site are critical for maintaining high affinity.

P2 Position: The S2 subsite is a deep, hydrophobic pocket that typically accommodates hydrophobic residues like leucine (B10760876) or phenylalanine. mdpi.com SAR studies have shown that introducing bulky hydrophobic groups, such as cyclohexyl or bicyclic moieties, at the P2 position can significantly enhance inhibitory activity. acs.org

P1' Position: The P1' moiety is directly linked to the warhead and interacts with the S1' subsite. The size and nature of this group can influence the positioning of the warhead for optimal reaction with Cys145. acs.org For instance, benzothiazole (B30560) ketones at the P1' position have been shown to form additional interactions within the catalytic site. acs.org

The "warhead" is the reactive group of a covalent inhibitor that forms a bond with the catalytic cysteine residue (Cys145) of Mpro. acs.orgacs.org The choice of warhead is critical as it determines the mechanism of inhibition (reversible or irreversible) and can impact potency and selectivity. acs.orgtandfonline.com

A variety of electrophilic warheads have been investigated, including:

Aldehydes and Ketones: These form reversible hemithioacetal adducts with the Cys145 thiol. acs.org Aldehydes are generally more reactive than ketones. Hydroxymethyl ketones and α-acyloxymethyl ketones are examples of ketone-based warheads that have been explored. tandfonline.com

α-Ketoamides: This warhead is present in several potent Mpro inhibitors and forms a reversible covalent bond with Cys145. acs.orgresearchgate.net

Michael Acceptors: These warheads, such as vinyl sulfonamides and propiolamides, form irreversible covalent bonds through a Michael addition reaction. acs.orgnih.gov

Nitriles: The nitrile group can act as a covalent warhead, as seen in the FDA-approved drug nirmatrelvir (B3392351). nih.gov

Haloacetamides: Dihalo- and trihaloacetamides have been developed as novel cysteine-reactive warheads, demonstrating high target specificity. nih.gov

The reactivity of the warhead must be carefully tuned to ensure selective reaction with the target cysteine without significant off-target reactivity that could lead to toxicity. nih.gov

Correlation of Structural Features with Inhibitory Potency

SAR studies have established clear correlations between specific structural modifications and the inhibitory potency of Mpro inhibitors. researchgate.netmdpi.com

For example, a study on α-ketoamide derivatives identified compound 27h with an IC50 value of 10.9 nM. researchgate.net The high potency was attributed to the optimal fit of the P1, P2, and P3 moieties in their respective subsites and the efficient covalent bond formation by the α-ketoamide warhead with Cys145. researchgate.net

Similarly, the introduction of a 4-fluorobenzothiazole moiety at the P1' site in compounds like TKB245 and TKB248 resulted in highly effective blockade of SARS-CoV-2 replication. nih.gov

The following interactive table summarizes the inhibitory potency of selected Mpro inhibitors with different structural features.

| Compound | P1 Moiety | P2 Moiety | Warhead | IC50 (µM) |

| PF-00835231 | γ-lactam | Cyclohexane | Hydroxymethyl ketone | 0.0069 |

| YH-53 | Not specified | Not specified | Benzothiazolyl ketone | 0.034 (Ki) |

| GC-373 | Pyrrolidone | Leucine | Aldehyde | 0.19 |

| Boceprevir | Not specified | Not specified | α-ketoamide | 8.0 |

| Jun9-62-2R | Not specified | Not specified | Dichloroacetamide | Not specified |

| Jun9-88-6R | Not specified | Not specified | Tribromoacetamide (B152587) | Not specified |

| 27h | Not specified | Not specified | α-ketoamide | 0.0109 |

| TKB245 | Not specified | Not specified | 4-fluorobenzothiazole-2-carbonyl | Not specified |

| TKB248 | Not specified | Not specified | 4-fluorobenzothiazole-2-carbonyl | Not specified |

Data sourced from multiple studies. acs.orgnih.govtandfonline.comresearchgate.netnih.gov

Relationship Between Molecular Modifications and Selectivity

A crucial aspect of drug design is ensuring that the inhibitor is selective for its intended target over other host enzymes, particularly other proteases. nih.gov Molecular modifications play a key role in achieving this selectivity.

For instance, while aldehyde-containing inhibitors like GC-376 are potent against Mpro, they also show significant inhibition of host proteases such as cathepsins. nih.gov In contrast, the rational design of inhibitors with novel warheads like dichloroacetamide (Jun9-62-2R ) and tribromoacetamide (Jun9-88-6R ) led to compounds with significantly improved target specificity. These compounds did not inhibit host cysteine proteases like calpain I, cathepsin B, cathepsin K, and cathepsin L. nih.gov

This enhanced selectivity is attributed to the specific interactions and the reactivity of the warhead within the unique microenvironment of the Mpro active site, which differs from that of host proteases. nih.gov Therefore, careful design of both the peptidomimetic scaffold and the reactive warhead is essential for developing potent and selective SARS-CoV-2 Mpro inhibitors.

Selectivity Profiling of Sars Cov 2 Mpro in 2

Assessment Against Human Proteases

A crucial aspect of developing a safe antiviral is ensuring it does not inhibit essential human enzymes. The structural conservation between proteases necessitates thorough screening against a panel of human proteases to identify potential off-target interactions.

Human cysteine proteases, such as the cathepsin family, are involved in various physiological processes, including protein degradation within lysosomes. Cathepsin L, in particular, has been implicated in the entry of some viruses, including SARS-CoV, into host cells. nih.gov However, broad inhibition of cathepsins can disrupt normal cellular function.

Research findings indicate that SARS-CoV-2 Mpro-IN-2 (GC-14) demonstrates excellent selectivity for Mpro over several human cysteine proteases. In enzymatic assays, GC-14 showed negligible inhibitory activity against Cathepsin L, with a half-maximal inhibitory concentration (IC₅₀) value greater than 50 μM. researchgate.netacs.orgrsc.org This high IC₅₀ value, especially when compared to its potent inhibition of Mpro (IC₅₀ = 0.40 μM), signifies a high degree of specificity and a low likelihood of off-target effects related to this particular human protease. researchgate.netacs.org

To gain a broader understanding of its selectivity, SARS-CoV-2 Mpro-IN-2 (GC-14) was evaluated against an orthogonal panel of human proteases. This panel included several key cysteine proteases to ensure a comprehensive assessment. The results confirmed the high specificity of GC-14 for its viral target. The compound exhibited minimal to no inhibition against the tested human proteases, including Cathepsin B, Cathepsin F, Cathepsin K, and the apoptosis-related cysteine protease, Caspase 3. researchgate.netacs.orgrsc.org For each of these proteases, the IC₅₀ value was determined to be greater than 50 μM, reinforcing the compound's favorable selectivity profile. researchgate.netacs.orgrsc.org

Table 1: Selectivity Profile of SARS-CoV-2 Mpro-IN-2 (GC-14)

| Protease Target | Type | IC₅₀ (μM) |

| SARS-CoV-2 Mpro | Viral Cysteine Protease | 0.40 |

| Cathepsin B | Human Cysteine Protease | >50 |

| Cathepsin F | Human Cysteine Protease | >50 |

| Cathepsin K | Human Cysteine Protease | >50 |

| Cathepsin L | Human Cysteine Protease | >50 |

| Caspase 3 | Human Cysteine Protease | >50 |

This table summarizes the inhibitory activity of SARS-CoV-2 Mpro-IN-2 (GC-14) against its target viral protease and a panel of human proteases. Data sourced from researchgate.netacs.orgrsc.org.

Differential Activity Against Other Viral Proteases (e.g., SARS-CoV-2 PLpro)

In addition to the main protease (Mpro), the SARS-CoV-2 genome encodes another essential cysteine protease, the papain-like protease (PLpro). mdpi.comfrontiersin.orgnih.gov PLpro is responsible for cleaving the viral polyprotein at three sites and also plays a role in antagonizing the host's innate immune response. mdpi.comacs.org Therefore, an ideal Mpro inhibitor should be highly selective and not inhibit PLpro, unless it is designed as a dual inhibitor.

Methodologies for Selectivity Assessment (e.g., enzymatic assays, proteome-wide profiling)

The determination of a compound's selectivity profile relies on robust and precise scientific methodologies. For SARS-CoV-2 Mpro-IN-2 (GC-14), the primary method for assessing its selectivity was through direct enzymatic assays.

Enzymatic Assays: The inhibitory potency (IC₅₀) of GC-14 against Mpro and the panel of human proteases was determined using in vitro enzymatic assays. researchgate.netacs.orgrsc.org These assays typically utilize a purified form of the target enzyme and a specific fluorogenic substrate. The rate of substrate cleavage by the enzyme generates a fluorescent signal, which is monitored over time. When an inhibitor is introduced, it binds to the enzyme, reducing its catalytic activity and thus decreasing the rate of fluorescence generation. By measuring this inhibition at various concentrations of the compound, a dose-response curve can be generated to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. acs.org This fluorescence resonance energy transfer (FRET)-based method is a common and reliable technique for quantifying enzyme inhibition. acs.org

Proteome-wide Profiling: Advanced techniques such as proteome-wide profiling and N-terminomics offer a more global and unbiased view of an inhibitor's selectivity within a complex biological system. nih.govchemrxiv.orgacs.orgpnas.org These methods can identify the full spectrum of protein targets that a compound interacts with inside a cell. However, based on the available literature, the selectivity assessment of SARS-CoV-2 Mpro-IN-2 (GC-14) was primarily conducted using enzymatic assays against a defined panel of purified proteases. There is no indication that broader, unbiased techniques like proteome-wide profiling were employed to characterize its selectivity.

Resistance Mechanisms to Sars Cov 2 Mpro in 2

Identification of Mpro Resistance Mutations

The identification of mutations conferring resistance to Mpro inhibitors has been approached through two primary strategies: in vitro selection experiments and the analysis of mutations in circulating viral isolates from patients.

In laboratory settings, resistance to Mpro inhibitors is often studied by passaging the SARS-CoV-2 virus in cell culture in the presence of increasing concentrations of the inhibitor. nih.gov This process applies selective pressure that favors the emergence of viral variants with reduced susceptibility to the drug.

Several in vitro studies have identified a range of mutations in the Mpro enzyme that confer resistance to inhibitors like nirmatrelvir (B3392351), which would likely have a similar resistance profile to a compound like Mpro-IN-2. nih.govacs.orgmdpi.com Common mutations identified through this method include substitutions at key residues within or near the Mpro active site.

For instance, mutations such as E166V have been frequently observed in in vitro selection studies. acs.orgacs.orgasm.org The E166 residue is critical for the dimerization and shaping of the S1 substrate-binding pocket of Mpro. asm.org Other mutations that have been identified include T21I, L50F, S144A, A173V, and T304I. nih.govacs.org The L50F mutation is particularly interesting as it can act as a compensatory mutation, restoring the enzymatic activity that is often diminished by primary resistance mutations. mdpi.comacs.org

A study involving the in vitro selection of nirmatrelvir resistance identified several mutation patterns, including T304I alone or in combination with other mutations like T21I, L50F, and A173V. nih.gov The combination of A173V and T304I, as well as a triple mutation of T21I, S144A, and T304I, resulted in a more than 20-fold increase in resistance. nih.gov

The following table summarizes key mutations identified through in vitro selection and their observed effects:

| Mutation/Pattern | Fold Resistance Increase (approx.) | Reference |

| A173V + T304I | >20 | nih.gov |

| T21I + S144A + T304I | >20 | nih.gov |

| E166V | High | acs.orgacs.orgasm.org |

| L50F | Compensatory | mdpi.comacs.org |

Monitoring the genetic sequences of SARS-CoV-2 from patient samples is another critical method for identifying potential resistance mutations. While the prevalence of clinically significant Mpro inhibitor resistance has been low, surveillance has revealed the existence of mutations at positions associated with in vitro resistance.

As of early 2022, prior to the widespread use of Paxlovid, Mpro was observed to be highly conserved, with about 84% of isolates sharing the same protein sequence as the reference strain. asm.org However, thousands of unique protein variants have been identified. asm.org

Mutations such as P132H and K90R have been observed in circulating viruses. acs.org The P132H mutation appeared as early as June 2020, and the combination of P132H and K90R became more common in 2021. acs.org Following the introduction of Paxlovid, the combination of P132H, K90R, and A285V has been noted. acs.org

The E166V mutation, a significant finding in in vitro studies, has also been detected in some patients following treatment with Paxlovid, although its prevalence remains low. acs.orgasm.org This low prevalence is likely due to the fact that many resistance mutations, including E166V, can lead to a decrease in the enzyme's catalytic efficiency, potentially reducing viral fitness. asm.orgmdpi.com

Impact of Mutations on Mpro-IN-2 Binding and Activity

Mutations that confer resistance to Mpro inhibitors do so by affecting the inhibitor's ability to bind to the enzyme and/or by altering the enzyme's own functional capacity.

Resistance mutations often occur in or near the inhibitor's binding site, leading to a reduced binding affinity. For example, mutations at residue E166 can significantly reduce the potency of inhibitors like nirmatrelvir by up to 3,000-fold. asm.org Structural analyses have shown that the E166 residue is crucial for interactions with the inhibitor. asm.org

Similarly, mutations at other sites can also impact inhibitor binding. A study on boceprevir, another Mpro inhibitor, found that a set of seven mutations, including P108S and A191V, led to a decrease in binding energy from -10.34 kcal/mol in the wild-type to -9.41 kcal/mol in the mutant Mpro. scielo.br This was attributed to changes in the number and nature of bonds between the inhibitor and the enzyme's active site. scielo.br

The table below illustrates the impact of specific mutations on the binding affinity of Mpro inhibitors:

| Mutation | Inhibitor | Change in Binding Affinity (Ki or Binding Energy) | Reference |

| E166A/E166V | Nirmatrelvir | Up to 3,000-fold increase in Ki | asm.org |

| A173V/L50F | Nirmatrelvir | ~10-fold increase in Ki | acs.org |

| A173V | Nirmatrelvir | >20-fold increase in Ki | acs.org |

| Multiple (7 mutations) | Boceprevir | Decrease in binding energy from -10.34 to -9.41 kcal/mol | scielo.br |

A crucial aspect of resistance mutations is their effect on the Mpro enzyme's own catalytic activity. Often, mutations that reduce inhibitor binding also impair the enzyme's ability to process its natural substrates, which can lead to a fitness cost for the virus.

For example, the highly resistant E166V and A173V single mutations have been shown to significantly impair the enzymatic activity of Mpro. acs.org However, the virus can sometimes acquire compensatory mutations that restore this lost activity. The L50F mutation, for instance, has been shown to partially rescue the catalytic activity of the E166V and A173V variants. acs.org

Conversely, some mutations, termed "hyperactive mutations," can actually increase the activity of Mpro. nih.govbiorxiv.org These mutations can contribute to drug resistance by requiring higher concentrations of the inhibitor to achieve the same level of enzyme inhibition. biorxiv.org Hyperactive mutations have been observed to be more prevalent than mutations that directly reduce inhibitor binding in both laboratory-selected and circulating viruses. nih.govbiorxiv.org

The following table provides examples of how different mutations affect Mpro's catalytic efficiency (kcat/Km):

| Mutation | Change in Catalytic Efficiency (kcat/Km) | Reference |

| E166V | Significantly decreased | acs.org |

| A173V | ~7-fold decrease | acs.org |

| A173V/L50F | Partially restored (70% of wild-type) | acs.org |

| T21I, L50F, T190I | Slight increase | acs.org |

Cross-Resistance Profiles with Other Mpro Inhibitors

An important consideration for any new Mpro inhibitor is the potential for cross-resistance with existing drugs. Since many Mpro inhibitors bind to the same active site, it is likely that mutations conferring resistance to one inhibitor will also affect the activity of others.

Studies have shown that resistance substitutions for nirmatrelvir can indeed confer cross-resistance to other Mpro inhibitors like pomotrelvir. asm.orgnih.gov This is consistent with the finding that these inhibitors compete for the same binding site on the Mpro enzyme. asm.org

However, the degree of cross-resistance can vary. For example, while the A173V/L50F and A173V mutations significantly increased the Ki of nirmatrelvir, the effect was less dramatic for another inhibitor, GC376. acs.org This suggests that subtle differences in the binding modes of various inhibitors can influence their susceptibility to specific resistance mutations.

The development of novel Mpro inhibitors should therefore aim to target highly conserved regions of the enzyme or have a binding mechanism that is less susceptible to the common resistance mutations. asm.org

Structural and Computational Insights into Resistance Mechanisms

Structural and computational studies have provided significant insights into how mutations in the SARS-CoV-2 Mpro enzyme confer resistance to inhibitors. A prominent mutation, E166V (a substitution of glutamic acid to valine at position 166), has been identified in multiple studies as a key player in conferring strong resistance to inhibitors like nirmatrelvir. asm.orgasm.orgbiorxiv.org

X-ray crystallography has revealed that the E166V mutation can severely hinder the dimerization of the Mpro enzyme. pnas.orgnih.gov Dimerization is essential for the catalytic activity of Mpro. The mutation disrupts the critical Ser1'-Glu166 interaction that is thought to initiate the formation of the Mpro dimer. pnas.orgnih.gov This structural change can loosen the binding of inhibitors to the active site. For instance, while the inhibitor nirmatrelvir fails to bind effectively to the Mpro E166V variant, another inhibitor, TKB245, can remain bound, albeit with reduced efficacy. pnas.orgnih.gov

Computational analyses, such as virtual alanine (B10760859) scanning, have been used to predict residues that are critical for inhibitor recognition. jst.go.jpnih.gov For the inhibitor ensitrelvir, mutations at residues like Ser1, Thr26, His41, Met49, Leu141, His163, Glu166, Val186, and Arg188 were predicted to be linked to resistance. jst.go.jpnih.gov The M49I mutation, identified through these computational methods, was later experimentally confirmed to confer resistance to ensitrelvir. jst.go.jpnih.gov

Another mutation, H172Y, has been found to reduce nirmatrelvir's inhibitory activity by weakening interactions in the S1 pocket of the enzyme and disrupting the conformation of the oxyanion loop. acs.org The table below summarizes the impact of key mutations on the potency of various Mpro inhibitors.

| Mpro Variant | Inhibitor | Effect on Potency (Fold Change in IC50 or Ki) | Reference(s) |

| E166V | Nirmatrelvir | ~55-fold increase (resistance) in Omicron BA.1 | biorxiv.org |

| E166V | Nirmatrelvir | >100-fold increase (resistance) | asm.org |

| E166V | Nirmatrelvir | 2,700-fold decrease in potency | asm.org |

| E166A | Nirmatrelvir | ~30-fold decrease in potency | asm.org |

| E166V/L50F | Nirmatrelvir | 950-fold decrease in potency | asm.org |

| E166A/L50F | Nirmatrelvir | 10-fold decrease in potency | asm.org |

| QM (Quadruple Mutant) | Nirmatrelvir | IC50 = 150 µM (high resistance) | asm.org |

| QM (Quadruple Mutant) | Ensitrelvir | IC50 = 5.1 µM (strong resistance) | asm.org |

| QM (Quadruple Mutant) | Bofutrelvir | IC50 = 810 nM (no significant resistance) | asm.org |

| H172Y | Nirmatrelvir | Significant reduction in inhibitory activity | acs.org |

Strategies to Overcome or Mitigate Resistance Development

The emergence of resistance necessitates the development of new strategies to maintain effective antiviral therapies against SARS-CoV-2.

One primary strategy is the design of next-generation inhibitors that are less susceptible to existing resistance mutations. asm.org This involves creating compounds with different structural features or binding modes. For example, molecular dynamics simulations suggest that inhibitors with greater strategic flexibility may be able to overcome resistance. The inhibitor GC376, through "wiggling and jiggling," can accommodate the structural changes caused by the V166 mutation and still bind effectively to the catalytic Cys145. biorxiv.org Similarly, the inhibitor PF-00835231 utilizes a methoxy-indole group to form additional interactions, overcoming the effects of the E166V mutation. biorxiv.org The development of non-covalent, nonpeptidic small molecule inhibitors like Mpro61 also represents a promising avenue, as it has shown continued potency against some nirmatrelvir-resistant variants. acs.org

Another approach involves targeting multiple viral proteins simultaneously. Dual inhibitors that target both Mpro and another essential viral protein, such as Cathepsin L, could provide a higher barrier to the development of resistance. mdpi.com By inhibiting two distinct pathways, the virus would need to acquire multiple mutations to escape the drug's effects, which is a less probable event. mdpi.com

Furthermore, the development of compounds that utilize different mechanisms of action, such as Proteolysis-targeting chimeras (PROTACs), is being explored. acs.org PROTACs work by inducing the degradation of the target protein (Mpro) rather than just inhibiting it, which could be effective against drug-resistant variants. acs.org

Finally, continued genomic surveillance is crucial to monitor for new mutations in Mpro as they emerge in the population. frontiersin.org Early detection of potential resistance mutations can inform public health strategies and guide the development of new antiviral drugs to stay ahead of the evolving virus. frontiersin.orgresearchgate.net

Lead Optimization Strategies for Sars Cov 2 Mpro in 2 Series

Rational Design Principles for Enhanced Potency and Selectivity

The development of the SARS-CoV-2 Mpro-IN-2 (GC-14) series was heavily guided by structure-based rational design principles. The starting point for this optimization was the non-covalent hit compound MCULE-5948770040, which was identified through high-throughput screening efforts. researchgate.netresearchgate.net The lead optimization process involved systematic modifications of this initial hit, leveraging a deep understanding of the Mpro active site's structural features. researchgate.net

A key strategy was the use of X-ray co-crystal structures to visualize how inhibitors bind to the enzyme's subpockets (S1, S2, S4). researchgate.netnih.gov The crystal structure of GC-14 complexed with Mpro (PDB ID: 8ACL) revealed critical non-covalent interactions. acs.orgnih.gov For instance, a significant enhancement in potency was achieved by replacing a pyrimidine-2,4(1H,3H)-dione nucleus with a 3-pyridyl group. mdpi.comnih.gov This modification allowed the newly introduced nicotinic acid moiety to perfectly occupy the S1 pocket and form a hydrogen bond with the imidazole (B134444) nitrogen of the His163 residue, a key interaction for potent inhibition. acs.orgnih.gov

Further optimization efforts focused on exploring the P2 and P4 subsites. The 3,4-dichlorophenyl ring of the scaffold was shown to engage in sandwich-like π-π stacking interactions with the imidazole side chain of His41, another critical catalytic residue. researchgate.net The addition of an N-(thiophen-2-ylmethyl)acetamide group to the piperazine (B1678402) core allowed the inhibitor to occupy the S3/S4 subsite, forming polar interactions with the backbone amine of Glu166. researchgate.net

These rational modifications led to GC-14, a compound with potent Mpro inhibition (IC50 = 0.40 μM) and excellent antiviral activity (EC50 = 1.1 μM) in Vero E6 cells. acs.orgnih.gov Crucially, this design approach also ensured high selectivity. GC-14 showed minimal activity against human host cysteine proteases such as cathepsins B, F, K, L, and caspase 3, with IC50 values greater than 50 μM, highlighting the success of the rational design in achieving a selective antiviral agent. nih.govresearchgate.net

Table 1: Inhibitory Activity and Cytotoxicity of SARS-CoV-2 Mpro-IN-2 (GC-14)

| Metric | Value | Reference |

|---|---|---|

| Mpro IC50 | 0.40 µM | acs.orgnih.gov |

| Antiviral EC50 | 1.1 µM | acs.orgnih.gov |

| Cytotoxicity CC50 | > 100 µM | acs.orgresearchgate.net |

| Selectivity (Cathepsins B, F, K, L; Caspase 3) | > 50 µM | nih.govresearchgate.net |

Fragment-Based Drug Discovery (FBDD) Approaches

While the direct lineage of SARS-CoV-2 Mpro-IN-2 (GC-14) is rooted in the optimization of a high-throughput screening hit, the principles of fragment-based drug discovery (FBDD) are evident in the strategic build-up and modification of the molecular scaffold. The development process involved privileged structure assembly and multi-site binding strategies, which are conceptually similar to fragment linking or growing. researchgate.netresearchgate.net

The initial hit, MCULE-5948770040, can be considered a core fragment that binds to the Mpro active site. The subsequent lead optimization campaign systematically "grew" this fragment by adding new chemical moieties to explore and occupy adjacent binding pockets (S1, S3/S4) more effectively. researchgate.netresearchgate.net For example, the introduction of the N-(thiophen-2-ylmethyl)acetamide group onto the piperazine core was a deliberate addition to engage with the S3/S4 subsite, a classic fragment-growing tactic to enhance potency by establishing new interactions with the target protein. researchgate.net This approach allowed for the transformation of a moderately active hit into a potent lead compound.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacements were integral to the optimization of the series leading to SARS-CoV-2 Mpro-IN-2 (GC-14). A pivotal modification in the development of GC-14 was replacing the pyrimidinedione moiety of a precursor compound with a 3-pyridyl component. nih.gov This change, which proved crucial for enhancing interaction with His163, is a prime example of a successful scaffold hop to improve biological activity. acs.orgnih.gov

Table 2: Comparison of GC-14 and its Analogs

| Compound | Key Modification from GC-14 | Mpro IC50 | Antiviral EC50 | Reference |

|---|---|---|---|---|

| GC-14 | - | 0.40 µM | 1.1 µM | acs.orgnih.gov |

| GC-67 | Thiophen-2-ylmethyl)carbamoyl replaced with p-methoxyaniline | 0.21 µM | Not Reported | acs.org |

| GD-9 | Nicotinoyl group replaced with a chloroacetyl group | ~0.20 µM | ~2.2 µM | nih.gov |

Integration of High-Throughput Screening and Computational Methods

The discovery and optimization of the SARS-CoV-2 Mpro-IN-2 (GC-14) series is a testament to the power of integrating high-throughput screening (HTS) with advanced computational methods. The journey began with a large-scale HTS campaign that identified the initial hit, MWAC-0001776, which shares the core chemical features of GC-14. nih.gov A cellular gain-of-signal assay was employed for an ultra-high-throughput screen of nearly 650,000 compounds, which efficiently identified molecules that could inhibit Mpro activity within a cellular environment. nih.govresearchgate.net

Following the identification of initial hits, computational tools played a central role in the hit-to-lead optimization phase. researchgate.net Molecular docking simulations were used extensively to predict the binding modes of newly designed analogs within the Mpro catalytic pocket. nih.govresearchgate.net These computational models, informed and validated by high-resolution X-ray crystal structures like PDB 8ACL for GC-14, provided critical insights into molecular interactions, such as hydrogen bonds and pi-stacking, that govern binding affinity. nih.govresearchgate.net This synergy between experimental screening data and computational analysis enabled a rapid and resource-efficient optimization cycle, allowing researchers to prioritize the synthesis of the most promising compounds and accelerate the development of potent inhibitors like GC-14. researchgate.net

Design Considerations for High Genetic Barrier to Resistance

A critical consideration in the development of any antiviral is the potential for the virus to develop resistance through mutation. The emergence of SARS-CoV-2 variants with resistance to existing Mpro inhibitors like nirmatrelvir (B3392351) underscores the need to develop next-generation drugs with different resistance profiles. nih.govacs.org While specific resistance studies on GC-14 are not extensively detailed, its design incorporates features that are considered favorable for creating a high genetic barrier to resistance.

Firstly, Mpro is a highly conserved enzyme across coronaviruses, with its active site being particularly resistant to mutation due to its critical functional role. nih.govcpu.edu.cn Targeting these conserved residues, as GC-14 does through its interactions with His41, His163, and Glu166, can make it more difficult for the virus to evolve resistance without compromising its own fitness. acs.orgresearchgate.net

Secondly, GC-14 is a non-covalent, non-peptidic inhibitor. mdpi.comresearchgate.net Peptidomimetic inhibitors can be susceptible to similar resistance mutations. researchgate.net By utilizing a novel, non-peptidic piperazine scaffold, GC-14 presents a different chemical structure to the virus, which may require a different and potentially more complex set of mutations to confer resistance. Its high target selectivity also minimizes off-target effects, which is a desirable property for any therapeutic agent. nih.gov The strategy of occupying multiple subpockets (S1, S2, S3/S4) simultaneously with a compact molecule can also contribute to a higher barrier to resistance, as multiple mutations would be required to disrupt binding significantly. researchgate.netresearchgate.net

Q & A

Q. What is the mechanism of action of SARS-CoV-2 Mpro-IN-2, and how is its inhibitory activity quantified?

SARS-CoV-2 Mpro-IN-2 selectively inhibits the SARS-CoV-2 main protease (Mpro) by forming a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site, thereby blocking viral polyprotein processing . Inhibitory activity is quantified using enzymatic assays such as fluorescence resonance energy transfer (FRET)-based methods, which measure the half-maximal inhibitory concentration (IC50). Reported IC50 values vary between studies (e.g., 0.40 µM in one study and 72.07 nM in another), likely due to differences in assay conditions or compound batches .

Q. What in vitro assays are recommended for validating SARS-CoV-2 Mpro-IN-2 activity?

Key assays include:

- FRET-based enzymatic assays : Utilize fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure Mpro activity inhibition.

- High-performance liquid chromatography (HPLC) : Validate substrate cleavage efficiency and inhibitor binding kinetics .

- Mass spectrometry (MS) : Confirm compound purity (>95%) and molecular weight accuracy using ESI-TOF systems . Standardized protocols for buffer composition (e.g., pH 7.3, 1 mM DTT) and temperature (25–37°C) are critical for reproducibility .

Q. Why is structural characterization of Mpro critical for validating SARS-CoV-2 Mpro-IN-2’s target engagement?

X-ray crystallography or cryo-EM resolves binding modes and confirms covalent interactions with Cys145. For example, Dai et al. (2020) used crystallography to guide structure-based optimization of Mpro inhibitors, highlighting the importance of hydrogen bonding with His41 and hydrophobic interactions in the S1/S2 subsites . These structural insights ensure target specificity and inform structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values for SARS-CoV-2 Mpro-IN-2 across studies?

Discrepancies (e.g., 0.40 µM vs. 72.07 nM) may arise from:

- Assay variability : Differences in substrate choice, enzyme purity, or detection methods (FRET vs. absorbance-based).

- Compound handling : Degradation due to improper storage (e.g., lack of blue ice during transport) . Mitigation strategies:

- Use reference inhibitors (e.g., GC376) as internal controls.

- Validate assays under standardized conditions (e.g., 25°C, pH 7.3) .

- Cross-reference structural data to rule out batch-specific variations .

Q. What strategies optimize the selectivity of SARS-CoV-2 Mpro-IN-2 against human host proteases (e.g., cathepsins)?

- Computational docking : Screen against human protease structures (e.g., Cathepsin L) to identify off-target interactions. Tools like AutoDock Vina or Schrödinger Suite assess binding energy differences .

- SAR-driven design : Introduce steric hindrance groups (e.g., methyl or fluorine) to reduce affinity for human proteases while maintaining Mpro binding .

- Enzymatic profiling : Test inhibitor activity across a panel of human proteases to validate selectivity .

Q. How can activity-based probes (ABPs) derived from SARS-CoV-2 Mpro-IN-2 enhance mechanistic studies?

ABPs modified with fluorescent tags (e.g., TAMRA) or biotin enable:

- Visualization of Mpro inhibition in cellular models via confocal microscopy.

- Pull-down assays to identify off-target interactions in host cells.

- Kinetic studies using time-resolved MS or fluorescence quenching . Example: Substrate specificity profiling (e.g., P1-P4 residues) informs probe design to mimic natural cleavage sites .

Q. What computational methods support the optimization of SARS-CoV-2 Mpro-IN-2 derivatives?

- Molecular dynamics (MD) simulations : Predict binding stability and residue flexibility (e.g., Cys145-His41 dyad) .

- Free-energy perturbation (FEP) : Quantify the impact of chemical modifications (e.g., methyl groups) on binding affinity.

- Deep learning models : Train on existing inhibitor datasets to prioritize synthetic candidates . These methods reduce reliance on high-throughput screening and accelerate lead optimization .

Methodological Notes

- Data Reproducibility : Adhere to guidelines from the American Economic Association for transparent data citation and replication practices, including sharing raw assay data and computational scripts .

- Ethical Compliance : Secondary data usage (e.g., structural coordinates from PDB) requires proper attribution and alignment with open-access mandates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.